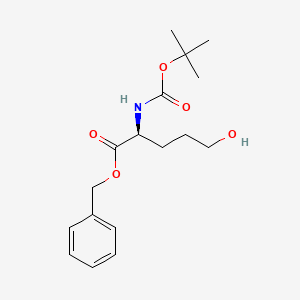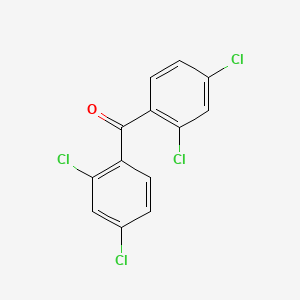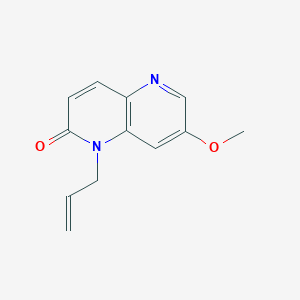
7-bromo-1H-indol-5-ol
Overview
Description
7-Bromo-5-hydroxy-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Indole: One common method involves the bromination of indole at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of 7-bromo-1H-indol-5-ol typically involves large-scale bromination and hydroxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-5-hydroxy-1H-indole can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 7-Bromo-5-hydroxy-1H-indole is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 7-bromo-1H-indol-5-ol is used in the production of dyes and pigments .
Mechanism of Action
The exact mechanism of action of 7-bromo-1H-indol-5-ol is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects . The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
- 5-Bromoindole
- 7-Bromoindole
- 5-Hydroxyindole
- 7-Hydroxyindole
Comparison: 7-Bromo-5-hydroxy-1H-indole is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives . The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
7-bromo-1H-indol-5-ol |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |
InChI Key |
OKIIXXYTLLZHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B8701537.png)








